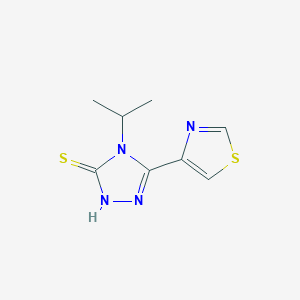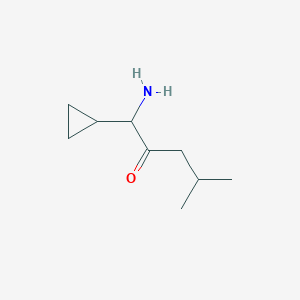
1-(2-Chlorophenyl)-3,3,3-trifluoro-1-propyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3,3,3-trifluoro-1-propyne is an organic compound characterized by the presence of a chlorophenyl group and a trifluoromethyl group attached to a propyne backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3,3,3-trifluoro-1-propyne typically involves the reaction of 2-chlorobenzyl chloride with trifluoromethylacetylene in the presence of a strong base such as sodium amide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chlorophenyl)-3,3,3-trifluoro-1-propyne undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Addition Reactions: The triple bond in the propyne backbone can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Electrophilic Addition: Reagents such as halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., hydrogen chloride) are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Addition Products: Dihalogenated or halogenated derivatives depending on the electrophile.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkanes or alkenes.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-3,3,3-trifluoro-1-propyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-3,3,3-trifluoro-1-propyne involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chlorophenyl)-2,2,2-trifluoroethane: Similar structure but with an ethane backbone instead of propyne.
1-(2-Chlorophenyl)-3,3,3-trifluoropropane: Similar structure but with a propane backbone.
1-(2-Bromophenyl)-3,3,3-trifluoro-1-propyne: Similar structure but with a bromophenyl group instead of chlorophenyl.
Uniqueness
1-(2-Chlorophenyl)-3,3,3-trifluoro-1-propyne is unique due to the presence of both a chlorophenyl group and a trifluoromethyl group attached to a propyne backbone. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C9H4ClF3 |
|---|---|
Poids moléculaire |
204.57 g/mol |
Nom IUPAC |
1-chloro-2-(3,3,3-trifluoroprop-1-ynyl)benzene |
InChI |
InChI=1S/C9H4ClF3/c10-8-4-2-1-3-7(8)5-6-9(11,12)13/h1-4H |
Clé InChI |
SZRWFAVYBQSQPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#CC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-3-{3-methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}acrylic acid](/img/structure/B13166647.png)





![Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166685.png)
![4,4,5,5-Tetramethyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13166701.png)





